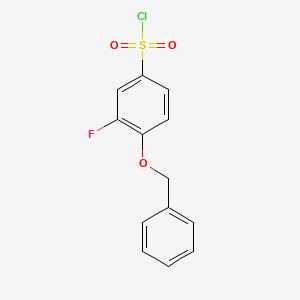![molecular formula C12H14N2O4S B3015676 N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide CAS No. 1798516-53-6](/img/structure/B3015676.png)
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is an organic compound that features a furan ring, a pyridine ring, and a sulfonamide group
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of many bioactive compounds .
Action Environment
The suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a protein tyrosine kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its cytotoxicity and metal complex formation.
Furan-2-yl (phenyl)methanone Derivatives: These compounds are known for their protein tyrosine kinase inhibitory activity.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group, which provides it with distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-17-12(11-5-3-7-18-11)9-14-19(15,16)10-4-2-6-13-8-10/h2-8,12,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVXTAJXWRFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B3015598.png)

![1-(Oxane-2-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B3015600.png)
![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3015601.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)


![N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B3015608.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3015613.png)
methanone](/img/structure/B3015614.png)
